

# In-Depth Technical Guide: Health and Safety Data for Ferric Stearate

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## Compound of Interest

Compound Name: *Ferric stearate*

Cat. No.: *B148104*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for **Ferric Stearate** (Iron (III) Stearate). Due to the limited specific experimental data for this compound in publicly accessible literature, this guide also details the standard experimental protocols, based on internationally recognized OECD guidelines, that would be employed to generate such data. This information is intended to support risk assessment, inform research and development, and ensure safe handling practices.

## Chemical and Physical Properties

**Ferric stearate** is a metal-organic compound, specifically a salt of iron and stearic acid. It is classified as a metallic soap.<sup>[1]</sup>

Property	Value	Reference
Chemical Formula	C54H105FeO6	[1]
Molar Mass	906.3 g/mol	[1]
CAS Number	555-36-2	[1]
Appearance	Orange-red or brown powder	[1]
Solubility	Insoluble in water. Soluble in hot ethanol, toluene, chloroform, acetone, benzene, turpentine.	[1]
Melting Point	84 °C (183 °F; 357 K)	[1]
Boiling Point	359.4 °C (678.9 °F; 632.5 K)	[1]

## Toxicological Data Summary

Comprehensive toxicological data for **ferric stearate** is largely unavailable in the public domain. The tables below summarize the current status. For context, general toxicological information for iron compounds is provided where relevant, but this should not be directly extrapolated to **ferric stearate** without specific testing.

### Acute Toxicity

Endpoint	Species	Route	Value	Classification
LD50	No data available	Oral	No data available	Not Classified
LD50	No data available	Dermal	No data available	Not Classified
LC50	No data available	Inhalation	No data available	Not Classified

General Information for Iron Compounds: Ingestion of high doses of soluble iron salts can be toxic, with a lethal dose in humans estimated to be between 200 and 250 mg/kg body weight. The primary effects of acute iron poisoning are on the gastrointestinal tract, cardiovascular system, and central nervous system.[2]

## Skin and Eye Irritation/Sensitization

Endpoint	Species	Result	Classification
Skin Irritation/Corrosion	No data available	No data available	Not Classified
Eye Irritation/Corrosion	No data available	No data available	Not Classified
Skin Sensitization	No data available	No data available	Not Classified

Some sources suggest that **ferric stearate** may cause skin and serious eye irritation[3][4]. However, other safety data sheets indicate no available data for these endpoints[5][6].

## Genotoxicity

Assay	System	Result
Ames Test (Bacterial Reverse Mutation)	No data available	No data available
In Vitro Chromosomal Aberration	No data available	No data available
In Vivo Micronucleus Test	No data available	No data available

## Carcinogenicity

Species	Route	Result
No data available	No data available	No data available

## Reproductive and Developmental Toxicity

Study Type	Species	Result
Two-Generation Reproductive Toxicity	No data available	No data available
Prenatal Developmental Toxicity	No data available	No data available

## Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for **ferric stearate** by major regulatory bodies such as OSHA (Occupational Safety and Health Administration), NIOSH (National Institute for Occupational Safety and Health), or ACGIH (American Conference of Governmental Industrial Hygienists).<sup>[7][8][9]</sup>

For particulates not otherwise regulated, general dust exposure limits may be considered. Employers should ensure that exposure is maintained below levels that cause irritation or other health effects.

## Experimental Protocols

In the absence of specific data, the following standard OECD (Organisation for Economic Co-operation and Development) test guidelines would be appropriate for evaluating the toxicological properties of **ferric stearate**.

### Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

- Principle: This method involves a stepwise procedure with the use of a limited number of animals. The method is based on the principle that the toxicological endpoint of interest is an estimation of the dose that will cause mortality in a certain proportion of the animals.
- Procedure:
  - A single dose of the substance is administered orally to a group of fasted animals (typically rats).
  - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
  - Body weight is recorded weekly.
  - A necropsy is performed on all animals at the end of the study.
  - The procedure is repeated with a higher or lower dose depending on the outcome of the initial dose.

## Skin Irritation/Corrosion - OECD 404

- Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Procedure:
  - A small amount of the test substance (0.5 g) is applied to a shaved area of the skin of a single animal (typically an albino rabbit) under a semi-occlusive patch.[\[10\]](#)
  - The patch is removed after a 4-hour exposure period.[\[10\]](#)
  - The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[\[11\]](#)
  - If no corrosive effect is observed, the test may be repeated on additional animals to confirm the initial findings.[\[13\]](#)

## Eye Irritation/Corrosion - OECD 405

- Principle: This test assesses the potential of a substance to cause serious eye damage.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Procedure:
  - A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit).[\[15\]](#)
  - The other eye remains untreated and serves as a control.
  - The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.[\[15\]](#)
  - The reversibility of any observed lesions is assessed over a 21-day observation period.

## Genotoxicity - Ames Test (OECD 471)

- Principle: The bacterial reverse mutation test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are a type of gene

mutation.[17][18]

- Procedure:
  - Several strains of bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[18]
  - The bacteria are plated on a minimal agar medium that lacks the amino acid the bacteria require for growth.
  - Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form colonies.
  - The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.[18]

## Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

- Principle: This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[4][19][20][21][22]
- Procedure:
  - Cultures of mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance at several concentrations, with and without metabolic activation.[20]
  - After a suitable treatment period, the cells are treated with a substance that arrests them in metaphase.
  - The cells are harvested, stained, and examined microscopically for chromosomal abnormalities.[19]
  - A significant, dose-dependent increase in the frequency of chromosomal aberrations indicates a positive result.[22]

## Genotoxicity - In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Principle: This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts in living animals.[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Procedure:
  - Animals (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection.[\[25\]](#)
  - Bone marrow or peripheral blood is collected at appropriate time points after treatment.[\[25\]](#)
  - The cells are stained and examined for the presence of micronuclei in immature erythrocytes.
  - A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[\[23\]](#)

## Reproductive Toxicity - Two-Generation Study (OECD 416)

- Principle: This study provides information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, and lactation, as well as the growth and development of the offspring.[\[26\]](#)[\[27\]](#)[\[28\]](#)
- Procedure:
  - The test substance is administered to male and female animals (P generation) for a period before mating, during mating, and for females, throughout gestation and lactation.
  - The F1 offspring are exposed to the test substance from weaning through their own mating to produce an F2 generation.

- A wide range of reproductive and developmental endpoints are evaluated in both generations.

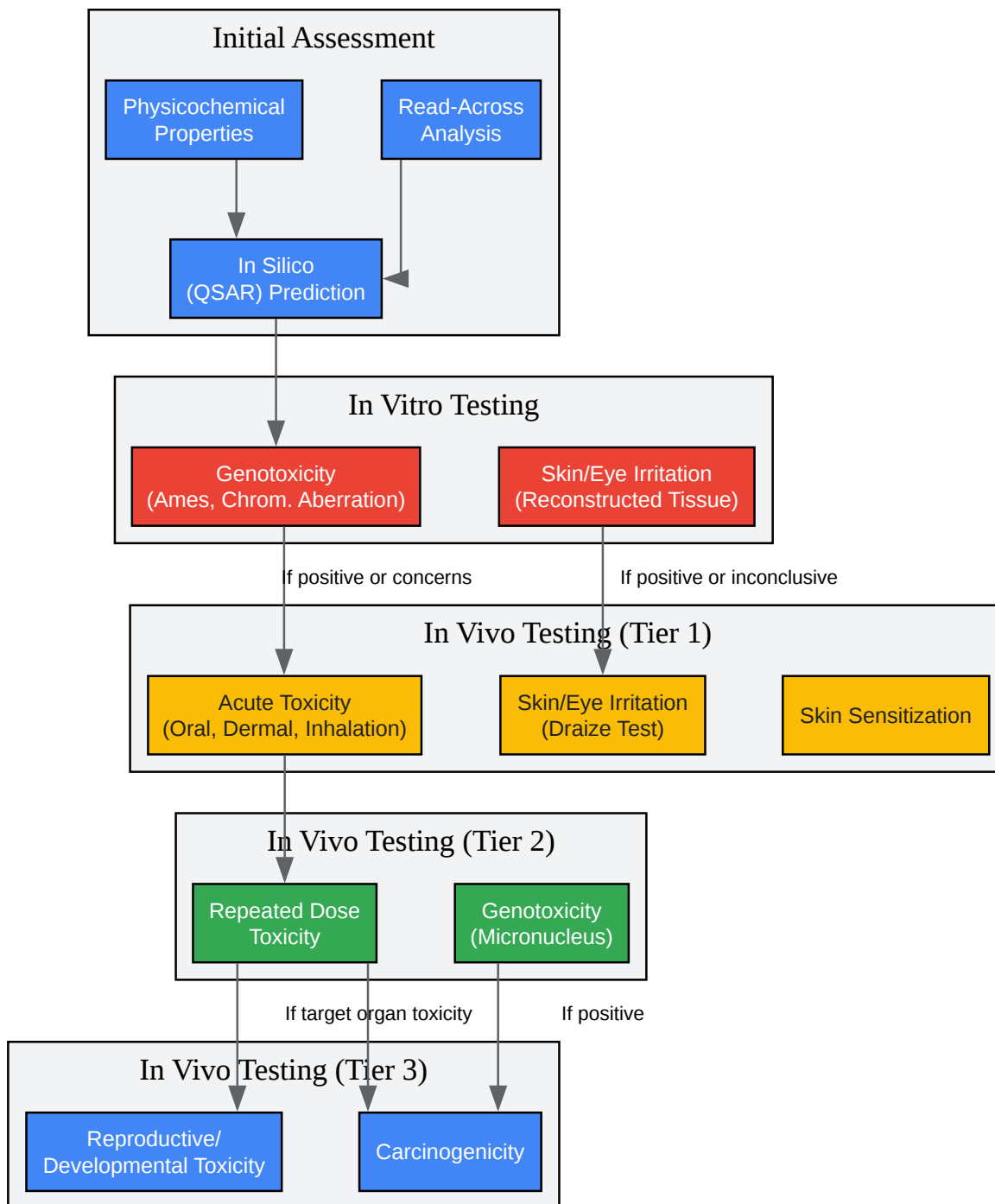
## Developmental Toxicity - OECD 414

- Principle: This study is designed to provide information on the effects of exposure to a substance on the pregnant female and the developing embryo and fetus.[\[29\]](#)[\[30\]](#)
- Procedure:
  - The test substance is administered to pregnant animals (typically rats or rabbits) during the period of major organogenesis.[\[30\]](#)
  - Just prior to parturition, the females are euthanized, and the uterine contents are examined.
  - Endpoints evaluated include maternal clinical signs, body weight, food consumption, and at termination, the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are examined for external, visceral, and skeletal abnormalities.

## Visualizations

### Logical Workflow for Toxicological Assessment

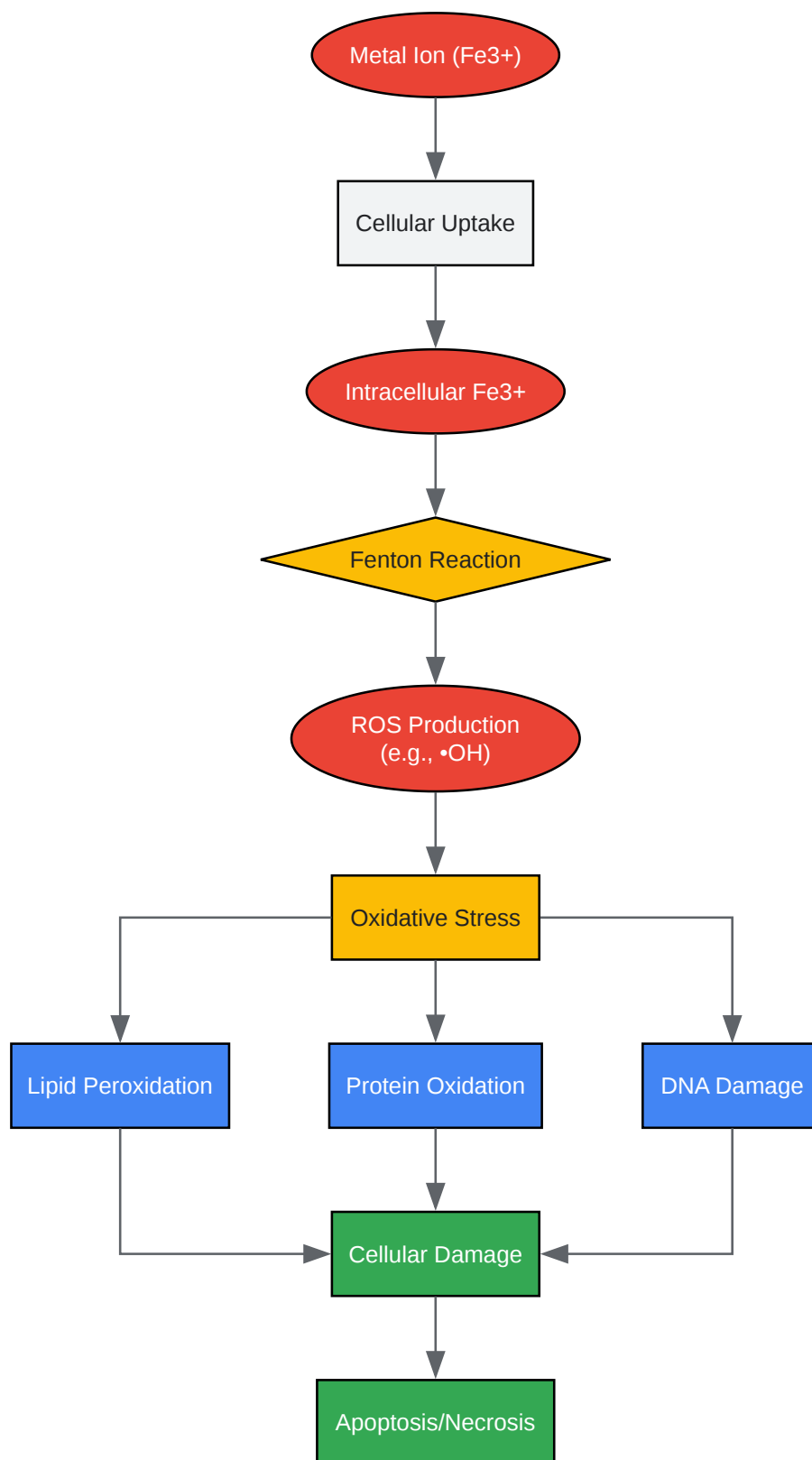




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Caption: A tiered approach to toxicological assessment for a chemical substance.

## Generic Signaling Pathway for Metal-Induced Oxidative Stress



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Caption: A simplified pathway of metal-induced reactive oxygen species (ROS) production.

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## References

- 1. [oecd.org](http://oecd.org) [[oecd.org](http://oecd.org)]
- 2. Iron Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [[msdmanuals.com](http://msdmanuals.com)]
- 3. [nimbasia.com](http://nimbasia.com) [[nimbasia.com](http://nimbasia.com)]
- 4. [catalog.labcorp.com](http://catalog.labcorp.com) [[catalog.labcorp.com](http://catalog.labcorp.com)]
- 5. [onesearch.library.northeastern.edu](http://onesearch.library.northeastern.edu) [[onesearch.library.northeastern.edu](http://onesearch.library.northeastern.edu)]
- 6. [oecd.org](http://oecd.org) [[oecd.org](http://oecd.org)]
- 7. [ccohs.ca](http://ccohs.ca) [[ccohs.ca](http://ccohs.ca)]
- 8. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [[cdc.gov](http://cdc.gov)]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [[osha.gov](http://osha.gov)]
- 10. [oecd.org](http://oecd.org) [[oecd.org](http://oecd.org)]
- 11. [ntp.niehs.nih.gov](http://ntp.niehs.nih.gov) [[ntp.niehs.nih.gov](http://ntp.niehs.nih.gov)]
- 12. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [[slideshare.net](http://slideshare.net)]
- 13. Acute Dermal Irritation OECD 404 - Altogen Labs [[altogenlabs.com](http://altogenlabs.com)]
- 14. [ntp.niehs.nih.gov](http://ntp.niehs.nih.gov) [[ntp.niehs.nih.gov](http://ntp.niehs.nih.gov)]
- 15. [oecd.org](http://oecd.org) [[oecd.org](http://oecd.org)]
- 16. [oecd.org](http://oecd.org) [[oecd.org](http://oecd.org)]
- 17. OECD 471: Bacterial Reverse Mutation Test | Gentronix [[gentronix.co.uk](http://gentronix.co.uk)]
- 18. [nucro-technics.com](http://nucro-technics.com) [[nucro-technics.com](http://nucro-technics.com)]

- 19. oecd.org [oecd.org]
- 20. nucro-technics.com [nucro-technics.com]
- 21. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. nucro-technics.com [nucro-technics.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. oecd.org [oecd.org]
- 26. ecetoc.org [ecetoc.org]
- 27. oecd.org [oecd.org]
- 28. scialliconsulting.com [scialliconsulting.com]
- 29. flashpointsrl.com [flashpointsrl.com]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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